N-Desethyl Vardenafil-d8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

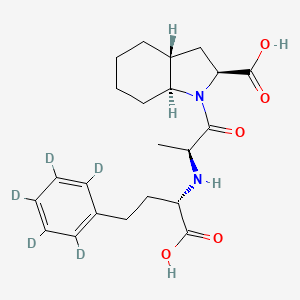

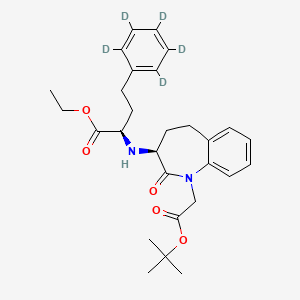

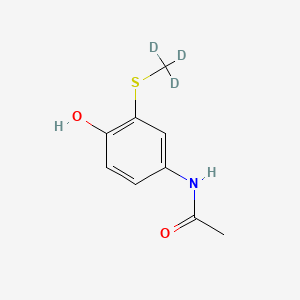

N-Desethyl Vardenafil-d8 is a deuterium-labeled version of N-Desethyl vardenafil . It is a metabolite of vardenafil, a phosphodiesterase 5 inhibitor, formed by the action of cytochrome P450 (CYP)3A4 and CYP3A5 .

Synthesis Analysis

The synthesis of N-Desethyl Vardenafil-d8 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . A detailed procedure for simultaneous analysis of typical ED drugs (sildenafil, vardenafil, tadalafil) and their metabolites in human blood and urine by isotope dilution liquid chromatography-tandem mass spectrometry (LC–MS–MS) has been established .Molecular Structure Analysis

The molecular formula of N-Desethyl Vardenafil-d8 is C21H20D8N6O4S . The average mass is 460.550 Da and the monoisotopic mass is 460.189270 Da .Chemical Reactions Analysis

N-Desethyl Vardenafil-d8, like other ED drugs, can be analyzed in human blood and urine samples using isotope dilution LC–MS–MS . The recovery rates of the drugs, metabolites, and internal standards from whole blood and urine ranged from 80.7 to 127% .Aplicaciones Científicas De Investigación

Proteomics Research

N-Desethyl Vardenafil-d8: is utilized in proteomics to study protein interactions and modifications. Its stable isotope labeling helps in quantifying and identifying proteins, particularly in mass spectrometry-based applications .

Pharmacokinetics

Researchers use this compound to understand the metabolic pathways of Vardenafil, its parent drug. By tracking the labeled metabolite, scientists can gain insights into the drug’s absorption, distribution, metabolism, and excretion (ADME) processes .

Neurology

In neurology, N-Desethyl Vardenafil-d8 serves as a reference material for analytical standards. It aids in the research of neurological disorders by providing a consistent benchmark for comparative studies .

Phosphodiesterase (PDE) Inhibition Studies

As a metabolite of a known PDE5 inhibitor, this compound is pivotal in studying the inhibition effects on phosphodiesterase enzymes. This is crucial for developing treatments for diseases like erectile dysfunction and pulmonary hypertension .

Memory, Learning, and Cognition

The compound’s role in PDE inhibition also extends to cognitive research. It’s used to explore the potential therapeutic effects of PDE inhibitors on memory enhancement and learning processes .

Parkinson’s Disease Research

N-Desethyl Vardenafil-d8: is employed in the study of Parkinson’s disease. It helps in examining the efficacy of PDE inhibitors in alleviating symptoms and slowing disease progression .

Schizophrenia Research

This labeled metabolite is used in schizophrenia research to investigate the biochemical pathways involved in the disease and to assess the impact of various PDE inhibitors on these pathways .

Mecanismo De Acción

Target of Action

N-Desethyl Vardenafil-d8 is a deuterium-labeled metabolite of Vardenafil . Vardenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the process of penile erection.

Mode of Action

As a PDE5 inhibitor, N-Desethyl Vardenafil-d8 works by blocking the action of PDE5, thereby increasing the levels of cGMP in the body . This leads to relaxation of smooth muscle cells, dilation of blood vessels, and increased blood flow, particularly in the penile region, thereby aiding in the achievement and maintenance of an erection.

Biochemical Pathways

The primary biochemical pathway affected by N-Desethyl Vardenafil-d8 is the nitric oxide (NO)-cGMP pathway. In response to sexual stimulation, NO is released, which stimulates the production of cGMP. The cGMP then triggers a series of events leading to smooth muscle relaxation and increased blood flow in the penis. By inhibiting PDE5, N-Desethyl Vardenafil-d8 prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

N-Desethyl Vardenafil-d8, like its parent compound Vardenafil, is rapidly absorbed in the body . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The bioavailability of N-Desethyl Vardenafil-d8 is significantly greater than that of the parent compound . It is metabolized by cytochrome P450 (CYP)3A4 and CYP3A5 .

Result of Action

The primary result of N-Desethyl Vardenafil-d8’s action is the facilitation of penile erection. By inhibiting PDE5 and enhancing the effects of cGMP, it promotes smooth muscle relaxation and increased blood flow in the penis, thereby helping individuals with erectile dysfunction to achieve and maintain an erection .

Action Environment

The action of N-Desethyl Vardenafil-d8 can be influenced by various environmental factors. For instance, the presence of food in the stomach can delay the absorption of the drug . Additionally, the coadministration of CYP3A4 inhibitors can affect the metabolism of the drug . Therefore, these factors should be taken into consideration when using N-Desethyl Vardenafil-d8.

Propiedades

IUPAC Name |

2-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28)/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUKNGDVADFTHE-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)